Iperoxo is a superagonist of the muscarinic acetylcholine receptors and an OxotremorineM analog.
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline
CAS No.: 247079-84-1
Cat. No.: VC0530780
Molecular Formula: C10H17IN2O2
Molecular Weight: 324.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline - 247079-84-1](/images/no_structure.jpg)
Specification
CAS No. | 247079-84-1 |
---|---|
Molecular Formula | C10H17IN2O2 |
Molecular Weight | 324.16 g/mol |
IUPAC Name | 4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide |
Standard InChI | InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1 |
Standard InChI Key | XWEOIAMCTHLJJB-UHFFFAOYSA-M |
SMILES | CN(C)CC#CCOC1=NOCC1 |
Canonical SMILES | C[N+](C)(C)CC#CCOC1=NOCC1.[I-] |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline belongs to the isoxazoline family of heterocyclic compounds. Its structure features a 4,5-dihydroisoxazole ring (isoxazoline) connected via an oxygen atom to a butynyl linker that terminates with a dimethylamino group. The isoxazoline ring contains an oxygen-nitrogen bond characteristic of this class of heterocycles .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline
Property | Value |
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CAS Number | 247079-84-1 |
Molecular Formula | C9H14N2O2 |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium |
Physical State | Solid powder |
Solubility | Soluble in DMSO |
Storage Conditions | Dry, dark, 0-4°C (short term) or -20°C (long term) |
Purity | >97% (typically available in commercial preparations) |
Data compiled from multiple sources .
Synthesis and Chemical Reactivity
Related Chemistry
Isoxazoline derivatives represent an important class of five-membered heterocycles containing contiguous nitrogen and oxygen atoms. These compounds have attracted significant attention due to their broad range of biological activities and potential applications in the synthesis of β-hydroxycarbonyl compounds and γ-amino alcohols .
Pharmacological Profile
Receptor Binding and Activation
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline acts as a potent agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes. Its exceptional binding affinity and efficacy classify it as a "superagonist," capable of producing maximal receptor activation at concentrations lower than the endogenous neurotransmitter acetylcholine.
Subtype Selectivity and Potency
Table 2: Activity of 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline at Muscarinic Receptor Subtypes
Receptor Subtype | Parameter | Value |
---|---|---|
M2 muscarinic receptor | EC50 | 2.12 nM |
M4 muscarinic receptor | EC50 | 8.47 nM |
M1 (rabbit vas deferens) | pD2 | 9.87 |
M3 (guinea pig ileum) | pD2 | 9.78 |
Data derived from functional assays as reported in the literature.
The compound demonstrates exceptional potency across multiple muscarinic receptor subtypes. The EC50 values represent the concentration required to produce 50% of the maximal effect, while pD2 values are the negative logarithm of the EC50, with higher values indicating greater potency.
In Vivo Pharmacological Effects
In animal models, 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline has demonstrated remarkable analgesic properties:
Table 3: Analgesic Effects in Mouse Models
Pain Model | Parameter | Value |
---|---|---|
Formalin-induced paw licking | ED50 | 0.004 mg/kg |
Acetic acid-induced writhing | ED50 | 0.001 mg/kg |
These exceptionally low ED50 values (the dose producing effect in 50% of animals) indicate high potency in alleviating pain in experimental models.
Research Applications
As a Tool for Studying Muscarinic Receptors
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline has proven valuable for investigating molecular mechanisms of muscarinic receptor activation. Its exceptional potency enables researchers to study receptor conformational changes, signaling pathways, and structure-activity relationships .
Development of Bitopic Ligands
Recent research has utilized 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline as an orthosteric building block in the development of bitopic ligands, which simultaneously target both orthosteric and allosteric binding sites of muscarinic receptors. This approach offers potential advantages in terms of receptor subtype selectivity and functional selectivity .
Key Research Studies
Table 4: Notable Research Studies on 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline
Year | Authors | Title/Finding | Reference |
---|---|---|---|
2018 | Jiménez-Rosés et al. | Ligand-Triggered Structural Changes in the M2 Muscarinic Acetylcholine Receptor | |
2017 | Fish et al. | Structure-Based Design and Discovery of New M2 Receptor Agonists | |
2017 | Engelhardt et al. | Modelling and mathematical analysis of the M2 receptor-dependent joint signalling | |
2017 | Messerer et al. | FRET Studies of Quinolone-Based Bitopic Ligands at the Muscarinic M1 Receptor | |
2016 | Miao and McCammon | Graded activation and free energy landscapes of a muscarinic G-protein-coupled receptor | |
2015 | Chen et al. | Rational design of partial agonists for the muscarinic m1 acetylcholine receptor | |
2014 | Schrage et al. | New insight into active muscarinic receptors with the novel radioagonist [³H]iperoxo | |
2014 | Croy et al. | Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M2 and M4 receptors | |
2013 | Kruse et al. | Activation and allosteric modulation of a muscarinic acetylcholine receptor | |
2013 | Schrage et al. | Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor |
Structure-Activity Relationships
Comparison with Other Muscarinic Agonists
The exceptional potency of 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline compared to other muscarinic receptor agonists highlights the importance of its unique structural features:
Table 5: Relative Activity of Selected Muscarinic Receptor Agonists
Compound | Type | Relative Potency | Notes |
---|---|---|---|
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline | Synthetic superagonist | ++++ | Exceptional potency across all receptor subtypes |
Acetylcholine | Endogenous agonist | ++ | Natural neurotransmitter |
Carbachol | Synthetic agonist | +++ | Commonly used research tool |
Oxotremorine-M | Synthetic agonist | +++ | 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline is described as an analog |
Structural Requirements for Activity
The key structural features contributing to the exceptional activity of 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline include:
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The isoxazoline (4,5-dihydroisoxazole) ring, which provides a rigid scaffold
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The butynyl linker, containing a triple bond that likely contributes to proper spatial orientation
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The dimethylamino group, which may form key interactions with receptor binding sites
The presence of the alkyne functionality (triple bond) in the molecule appears to be particularly important for its high potency .
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